2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride
Description
2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and an ethylamine moiety at the 2-position, which is protonated as a hydrochloride salt. Its CAS registry number is 1228878-58-7, with synonyms including CTK8D3747, AKOS015902325, and KB-223256 . The compound’s InChIKey (HMWBGYYFAZGMLE-UHFFFAOYSA-N) confirms its structural uniqueness.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c11-8-3-1-7(2-4-8)10-14-13-9(15-10)5-6-12;/h1-4H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWBGYYFAZGMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677536 | |
| Record name | 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228878-58-7 | |
| Record name | 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazide Intermediates
Hydrazides derived from carboxylic acid derivatives undergo cyclization to form the 1,3,4-oxadiazole ring. For example, p-nitrophenol (89) reacts with ethyl chloroacetate in the presence of potassium hydroxide to yield ethyl 2-(4-nitrophenoxy)acetate (92). Subsequent treatment with hydrazine hydrate produces 2-(4-nitrophenoxy)acetohydrazide (91), which cyclizes with carbon disulfide under alkaline conditions to form 5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol (93).
Reaction Conditions:
Acylhydrazine Cyclization with Phosphorus Oxychloride
Hydrazides treated with POCl₃ undergo cyclodehydration to form 1,3,4-oxadiazoles. For instance, carprofen hydrazide (123) reacts with POCl₃ under anhydrous conditions to yield 2,5-disubstituted-1,3,4-oxadiazoles (124). This method is advantageous for introducing electron-withdrawing substituents.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | POCl₃ |
| Temperature | 80–100°C |
| Reaction Time | 4–6 hours |
| Yield | 65–75% |
Functionalization with Ethanamine
The ethanamine side chain is introduced via reductive amination or nucleophilic substitution.
Reductive Amination of Oxadiazole-Thiols
5-((4-Nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol (93) reacts with 2-chloroethylamine hydrochloride in DMF, followed by reduction with NaBH₄ to yield the primary amine.
Critical Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Reducing Agent | NaBH₄ |
| Temperature | 0–25°C |
| Yield | 60–70% |
Gabriel Synthesis
Phthalimide-protected amines are employed to avoid side reactions. The phthaloyl group is subsequently removed with hydrazine hydrate.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using HCl gas or concentrated HCl in anhydrous solvents.
Procedure:
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Dissolve 2-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine in dry ethyl acetate.
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Bubble HCl gas through the solution at 0°C for 1 hour.
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Filter the precipitate and wash with cold diethyl ether.
Purity Data:
| Method | Result |
|---|---|
| HPLC | >99% |
| Melting Point | 198–202°C |
| Elemental Analysis | C: 48.2%, H: 4.1%, N: 14.7% |
Comparative Analysis of Synthetic Methods
Table 1: Efficiency of Key Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Hydrazide Cyclization | 70–85 | 95–99 | 10–12 |
| Pd-Catalyzed Coupling | 80–82 | 98 | 6–8 |
| Microwave Synthesis | 60–80 | 97 | 0.25 |
Microwave-assisted synthesis reduces reaction times from hours to minutes but requires specialized equipment. Palladium-mediated methods offer high regioselectivity but incur higher costs due to catalyst use.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
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Column: Phenomenex-Luna C18 (3.0 × 50 mm)
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Mobile Phase: Acetonitrile/H₂O (0.1% TFA)
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Retention Time: 1.57 min
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m/z: 327.1 [M+H]⁺
Challenges and Optimization Strategies
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Byproduct Formation: Over-cyclization during hydrazide reactions is mitigated by stoichiometric control of carbon disulfide.
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Catalyst Deactivation: Pd catalysts are stabilized using nitrogen atmospheres and degassed solvents.
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Salt Hygroscopicity: The hydrochloride salt is stored under anhydrous conditions with molecular sieves .
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the oxadiazole ring may contribute to the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Hybrid Structures : Benzofuran-oxadiazole hybrids (e.g., Compound 2a) exhibit enhanced antimicrobial activity due to synergistic effects between the benzofuran’s aromaticity and the oxadiazole’s polarity .
- Enzyme Inhibition : Substituents like indolylmethyl (Compound 8q) significantly improve α-glucosidase inhibition, suggesting that bulky, planar groups enhance binding to enzyme active sites .
Pharmacological Gaps in the Target Compound
While the target compound’s 4-fluorophenyl group is structurally analogous to chlorophenyl or methylphenyl derivatives (e.g., ), its specific pharmacological profile remains uncharacterized in the provided evidence. Comparative studies on similar compounds suggest that:
- Antimicrobial Potential: Fluorinated aromatic systems often exhibit enhanced lipophilicity, which could improve antibacterial or antifungal efficacy if tested .
Biological Activity
The compound 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 256.24 g/mol. The presence of the 4-fluorophenyl group is significant for its biological activity, influencing both the compound's pharmacokinetics and its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies showed that compounds with similar structures exhibit IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Specifically, derivatives with electron-withdrawing groups like fluorine on the phenyl ring have shown enhanced activity due to increased lipophilicity and improved binding affinity to target proteins .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications on the oxadiazole ring significantly affect biological activity. For example:
| Compound Modification | Observed Activity |
|---|---|
| Addition of electron-withdrawing groups (e.g., -F) | Increased cytotoxicity |
| Replacement of hydrogen with alkyl groups | Altered binding dynamics |
| Variations in the phenyl substituent | Different selectivity profiles against cancer types |
These findings suggest that strategic modifications can enhance the therapeutic efficacy of oxadiazole derivatives.
Antimicrobial Activity
In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary evaluations indicate that certain derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
A study conducted on various derivatives revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results underscore the potential of oxadiazole derivatives as novel antimicrobial agents.
The mechanism by which this compound exerts its biological activity is multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : In microbial pathogens, it may disrupt cell membrane integrity, leading to cell lysis.
Q & A
Basic: What are the common synthetic routes for 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride?
The synthesis typically involves cyclization of hydrazide precursors using phosphorus oxychloride (POCl₃) under reflux conditions. A key intermediate, such as a substituted benzoic acid hydrazide, is reacted with 4-fluorophenyl derivatives to form the oxadiazole ring. The final step often includes hydrochloride salt formation to enhance solubility . Optimization of reaction time, temperature (e.g., 120°C for cyclization), and stoichiometric ratios of reagents is critical for improving yield and purity.
Basic: Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- IR spectroscopy to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C in oxadiazole at ~1250 cm⁻¹) .
- ¹H/¹³C NMR to assign aromatic protons (e.g., 4-fluorophenyl signals at δ 7.2–7.8 ppm) and methylene groups adjacent to the oxadiazole ring .
- Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]⁺ peaks matching the molecular formula C₁₀H₁₀ClFN₃O) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Maintaining precise temperatures during cyclization (e.g., 120°C) minimizes side reactions like hydrolysis .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate ring closure .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol removes unreacted hydrazides or byproducts .
Advanced: What strategies resolve contradictions in biological activity data across studies?
- Reproducibility checks : Validate assay conditions (e.g., pH, cell lines) to rule out experimental variability .
- Orthogonal assays : Use multiple methods (e.g., enzyme inhibition + cellular viability) to confirm target engagement .
- Structural analogs : Compare activity trends with derivatives (e.g., substituting 4-fluorophenyl with chlorophenyl) to identify critical pharmacophores .
Advanced: How does the oxadiazole ring contribute to reactivity and bioactivity?
The oxadiazole ring participates in:
- Hydrogen bonding : Nitrogen atoms interact with enzyme active sites (e.g., kinase ATP-binding pockets) .
- π-Stacking : The aromatic system enhances binding to hydrophobic protein domains or nucleic acids .
- Metabolic stability : The ring’s electron-deficient nature reduces susceptibility to oxidative degradation .
Basic: What key physical properties affect solubility and formulation?
- Hydrochloride salt : Enhances aqueous solubility (critical for in vivo studies) compared to the free base .
- LogP values : A moderate partition coefficient (~2.5) balances membrane permeability and solubility .
- Crystallinity : Amorphous formulations may improve bioavailability in preclinical models .
Advanced: How to design derivatives to improve pharmacokinetic profiles?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Prodrug strategies : Mask the amine with acetyl or carbamate groups to prolong half-life .
- Structure-activity relationship (SAR) : Systematic variation of the ethanamine chain length or aryl substituents (e.g., 4-methoxyphenyl) optimizes target affinity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
